

detailed characterization of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate**

Cat. No.: **B1353646**

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Comparative Guide to Bicyclo[2.2.2]octane-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of **Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate** and a comparative analysis with a structurally related alternative, Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate. Both molecules are rigid bicyclic linkers utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The selection of a linker is a critical aspect of PROTAC design, influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting protein degrader.

Introduction to Bicyclo[2.2.2]octane Linkers in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker's length, rigidity, and chemical properties are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bicyclo[2.2.2]octane-based linkers offer a rigid scaffold that can pre-organize the two ligands in a defined spatial orientation, potentially reducing the entropic penalty of forming the ternary complex. This rigidity can enhance the potency and selectivity of the PROTAC. The functional groups on the bicyclo[2.2.2]octane core, such as the formyl and aminomethyl groups in the compounds discussed herein, provide attachment points for the target- and E3 ligase-binding moieties.

Detailed Characterization of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a versatile building block for PROTAC synthesis, featuring a reactive aldehyde group for conjugation.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |
|-------------------|------------------------------------------------|---------------------|
| CAS Number | 94994-25-9 | [1] |
| Molecular Formula | C ₁₁ H ₁₆ O ₃ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Solid-Liquid Mixture | MedChemExpress |
| Storage | -20°C, stored under nitrogen | MedChemExpress |

Spectral Data (Predicted/Reference-Based):

While specific experimental spectra for this compound are not readily available in public databases, the following data is predicted based on its structure and data from similar compounds.

| Spectroscopy | Predicted Data |
|------------------------|--------------------------------------------------------------------------------------------------------------|
| ¹ H NMR | δ 9.4-9.8 (s, 1H, -CHO), 3.6-3.7 (s, 3H, -OCH ₃), 1.8-2.2 (m, 12H, bicyclooctane protons) |
| ¹³ C NMR | δ ~200 (C=O, aldehyde), ~175 (C=O, ester), ~52 (-OCH ₃), 25-45 (bicyclooctane carbons) |
| IR (cm ⁻¹) | ~2950 (C-H), ~2720 (aldehyde C-H), ~1725 (C=O, ester), ~1700 (C=O, aldehyde) |
| Mass Spec (m/z) | Expected [M+H] ⁺ at 197.11 |

Comparison with Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate serves as a valuable alternative, offering a primary amine for conjugation, which can be advantageous for different coupling chemistries.

Chemical Structure:

Comparative Data:

| Property | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate |
|-----------------------|----------------------------------------------------|----------------------------------------------------------|
| CAS Number | 94994-25-9[1] | 54202-09-4[2] |
| Molecular Formula | C ₁₁ H ₁₆ O ₃ [1] | C ₁₁ H ₁₉ NO ₂ [2] |
| Molecular Weight | 196.25 g/mol [1] | 197.28 g/mol [2] |
| Reactive Group | Aldehyde | Amine |
| Conjugation Chemistry | Reductive amination, Wittig reaction, etc. | Amide bond formation, reductive amination, etc. |

Spectral Data Comparison (Predicted/Reference-Based):

| Spectroscopy | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate |
|------------------------|----------------------------------------------------------|-----------------------------------------------------------------|
| ¹ H NMR | δ 9.4-9.8 (s, 1H, -CHO) | δ ~2.5-2.8 (s, 2H, -CH ₂ NH ₂) |
| ¹³ C NMR | δ ~200 (C=O, aldehyde) | δ ~45 (-CH ₂ NH ₂) |
| IR (cm ⁻¹) | ~1700 (C=O, aldehyde) | ~3300-3400 (N-H stretch) |
| Mass Spec (m/z) | Expected [M+H] ⁺ at 197.11 | Expected [M+H] ⁺ at 198.15 |

Experimental Protocols

Synthesis of **Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate**:

A plausible synthetic route involves the oxidation of the corresponding primary alcohol, **Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate**.

Materials:

- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

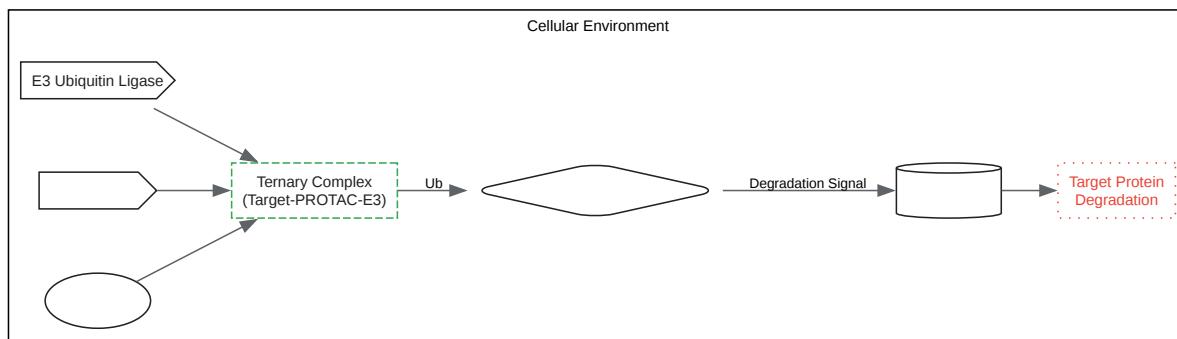
Procedure:

- Dissolve Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

- Add DMP or PCC in one portion to the stirred solution at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate**.

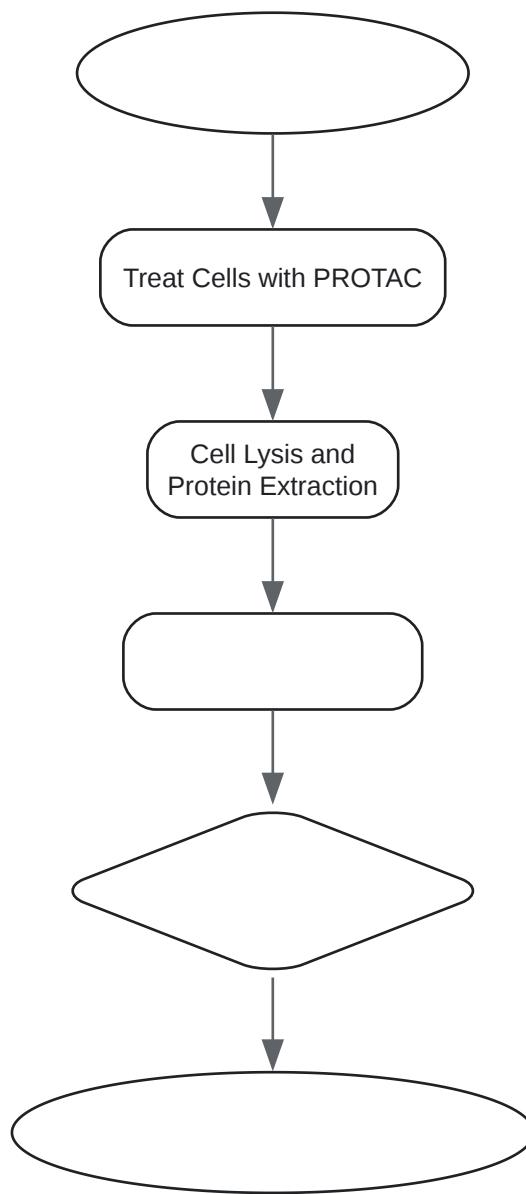
Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the general PROTAC mechanism and a typical experimental workflow for evaluating PROTAC efficacy.



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Caption: General mechanism of action for a PROTAC molecule.



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Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.

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References

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